molecular formula C18H15Cl2N3O4S3 B2520450 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 325988-91-8

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2520450
CAS RN: 325988-91-8
M. Wt: 504.42
InChI Key: GSEHYNVNFHGUFQ-UHFFFAOYSA-N
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Description

The compound "N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides have been studied extensively for their potential as gastrokinetic agents, as well as for their ability to form supramolecular structures and gels .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various substituents to achieve desired biological activities. For example, a series of benzamides with different N-4 substituents were prepared and evaluated for their gastrokinetic activity, which is the ability to enhance gastric emptying . Another study demonstrated the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with a dithioic acid derivative in water, yielding nearly quantitative results . Additionally, copper-catalyzed intramolecular cyclization has been used to synthesize N-benzothiazol-2-yl-amides, showcasing the versatility of methods available for constructing benzamide frameworks .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity and supramolecular aggregation. For instance, four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized and structurally characterized, revealing that the fused six-membered ring adopts a half-chair conformation and that different substituents on the benzamide ring lead to various modes of supramolecular aggregation, such as π-π stacking and hydrogen bonding . The role of methyl functionality and S=O interaction in the gelation behavior of N-(thiazol-2-yl)benzamide derivatives was also investigated, with some derivatives forming stable gels in ethanol/water and methanol/water mixtures .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, which are often tailored to introduce specific functional groups that modulate their biological properties. The reactions can range from the formation of amide bonds to more complex intramolecular cyclizations. The copper-catalyzed intramolecular cyclization process is one such reaction that has been employed to create N-benzothiazol-2-yl-amides . The choice of reaction conditions and catalysts can significantly affect the yield and purity of the final products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents or supramolecular gelators. The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives has been attributed to non-covalent interactions like π-π interactions and hydrogen bonding, which are essential for the formation of stable gels with low minimum gelator concentrations . These properties are influenced by the molecular structure and substituents present on the benzamide core.

Scientific Research Applications

Synthesis and Physicochemical Characterization

A series of derivatives related to thiazolyl and thiophenyl structures were synthesized, characterized by NMR, IR spectroscopy, and mass spectrometry. These compounds demonstrated various biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects, highlighting the chemical versatility and potential pharmaceutical applications of such structures (Zablotskaya et al., 2013).

Antitumor Properties

Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-derivatives showed promising results for new anticancer agents, underscoring the importance of structural modifications to enhance therapeutic potentials (Horishny et al., 2020).

Antimicrobial Agents

Studies on 2-phenylamino-thiazole derivatives, including benzamide ethers, revealed significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential for developing new antimicrobial agents based on the benzothiazole backbone (Bikobo et al., 2017).

Copper-Catalyzed Synthesis

Intramolecular cyclization using copper catalysis was employed to synthesize N-benzothiazol-2-yl-amides, demonstrating the utility of metal-catalyzed reactions in constructing complex molecules efficiently (Wang et al., 2008).

Anticancer Evaluation

The design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer evaluation highlighted the continued interest in benzothiazole derivatives as potential anticancer drugs. The tested compounds showed moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S3/c19-15-9-13(16(20)29-15)14-10-28-18(21-14)22-17(24)11-1-3-12(4-2-11)30(25,26)23-5-7-27-8-6-23/h1-4,9-10H,5-8H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEHYNVNFHGUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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